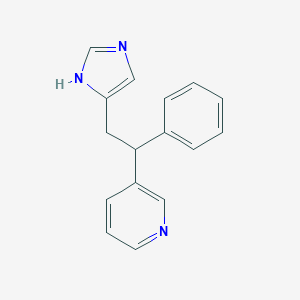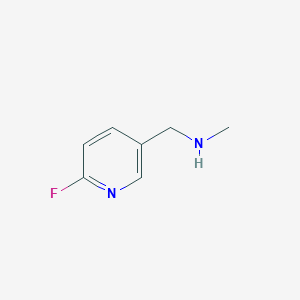
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine, also known as 6-FMPA, is a chemical compound that belongs to the class of substituted amphetamines. It is a potent psychostimulant and has been used in scientific research for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine is similar to other psychostimulants such as amphetamine and methamphetamine. It acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and motivation. 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine are similar to other psychostimulants. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, prolonged use of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine can lead to tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine in lab experiments include its potent psychostimulant effects, which make it useful for studying the central nervous system. It is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine include its potential for abuse and addiction, which can make it difficult to use in clinical studies.
Zukünftige Richtungen
For research on 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine include studying its effects on specific neurotransmitter systems and receptors. It may also be useful for studying the mechanisms of drug addiction and developing new treatments for addiction. Additionally, research on the long-term effects of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine use and its potential for neurotoxicity is needed to fully understand its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent psychostimulant and can increase the release of neurotransmitters such as dopamine and norepinephrine. Studies have also shown that 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine can enhance cognitive function and improve memory retention. It has been used in studies on drug addiction, depression, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
120740-03-6 |
|---|---|
Produktname |
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine |
Molekularformel |
C7H9FN2 |
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
1-(6-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 |
InChI-Schlüssel |
FGIMOABAGJTCSV-UHFFFAOYSA-N |
SMILES |
CNCC1=CN=C(C=C1)F |
Kanonische SMILES |
CNCC1=CN=C(C=C1)F |
Synonyme |
3-Pyridinemethanamine,6-fluoro-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)


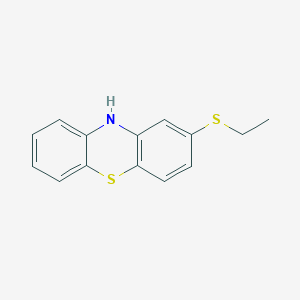


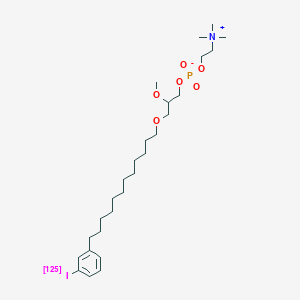
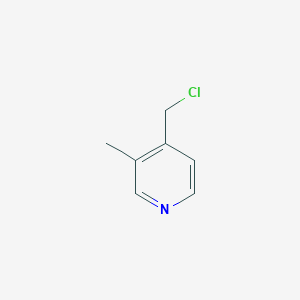
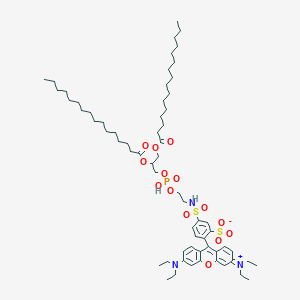


![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

